molecular formula C3H6N6O3 B084145 Hexahydro-1,3,5-trinitroso-1,3,5-triazine CAS No. 13980-04-6

Hexahydro-1,3,5-trinitroso-1,3,5-triazine

Cat. No.: B084145
CAS No.: 13980-04-6
M. Wt: 174.12 g/mol
InChI Key: HFWOSHMLDRSIDN-UHFFFAOYSA-N
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Description

Hexahydro-1,3,5-trinitroso-1,3,5-triazine is a heterocyclic compound with the molecular formula C₃H₆N₆O₃. It is known for its unique structure, which includes three nitroso groups attached to a triazine ring.

Preparation Methods

The synthesis of Hexahydro-1,3,5-trinitroso-1,3,5-triazine typically involves the reaction of hexahydro-1,3,5-triazine with nitrosating agentsIndustrial production methods may involve large-scale nitrosation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hexahydro-1,3,5-trinitroso-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the nitroso groups to amino groups.

    Substitution: The nitroso groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Hexahydro-1,3,5-trinitroso-1,3,5-triazine has several scientific research applications:

Comparison with Similar Compounds

Hexahydro-1,3,5-trinitroso-1,3,5-triazine can be compared with other similar compounds such as:

    Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): Known for its explosive properties, RDX has a similar triazine ring structure but with nitro groups instead of nitroso groups.

    Hexahydro-1,3,5-triazine: This parent compound lacks the nitroso groups and is used in different chemical applications.

Properties

IUPAC Name

1,3,5-trinitroso-1,3,5-triazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWOSHMLDRSIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN1N=O)N=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161171
Record name Trinitrosotrimethylenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13980-04-6
Record name Hexahydro-1,3,5-trinitroso-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13980-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trinitrosotrimethylenetriamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trinitrosotrimethylenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-1,3,5-trinitroso-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRINITROSOTRIMETHYLENETRIAMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of TNX?

A1: The molecular formula of TNX is C3H6N6O3, and its molecular weight is 174.13 g/mol.

Q2: How is TNX typically characterized spectroscopically?

A2: TNX is commonly analyzed using techniques like high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV)-visible absorbance detection or mass spectrometric detection []. Other methods include liquid chromatography/tandem mass spectrometry (LC/MS/MS) with selected reaction monitoring [].

Q3: How is TNX formed in the environment?

A3: TNX is primarily formed through the anaerobic biodegradation of the explosive hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) [, , , , ]. This process involves the sequential reduction of the nitro groups in RDX, ultimately leading to the formation of TNX.

Q4: What are the intermediate products formed during the anaerobic biodegradation of RDX to TNX?

A4: The biodegradation of RDX to TNX involves the formation of two key intermediates: hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX) and hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX) [, , ].

Q5: What factors influence the rate and extent of TNX formation from RDX?

A5: Factors influencing TNX formation include environmental conditions such as the presence of specific microbial communities, redox potential, and the availability of electron donors [, , , ].

Q6: What are the known toxicological effects of TNX?

A6: Studies have shown that TNX exhibits toxicity in various organisms. In deer mice, TNX exposure has been linked to postpartum mortality, reduced offspring body weight, and decreased kidney weight [, ]. Research also suggests potential for central nervous system toxicity, splenic hemosiderosis, and hematological effects [].

Q7: How does the toxicity of TNX compare to its parent compound, RDX?

A7: Research indicates that MNX, another RDX metabolite, exhibits acute oral toxicity comparable to RDX in rats []. While information directly comparing the toxicity of TNX and RDX is limited, both compounds demonstrate toxic effects.

Q8: What research exists on the bioavailability of TNX in soils?

A9: Current research is exploring the use of passive sampling devices to assess the bioavailability of TNX and other RDX metabolites in contaminated soils []. These studies aim to improve the understanding of the environmental risks associated with these compounds.

Q9: What techniques are used for the analysis of TNX in environmental samples?

A10: Common methods for analyzing TNX include HPLC with UV-visible absorbance or mass spectrometric detection []. LC/MS/MS with selected reaction monitoring offers high selectivity and sensitivity for detecting TNX and other RDX transformation products in complex matrices like groundwater [].

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